![molecular formula C20H18FNO4 B2873252 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903183-52-8](/img/structure/B2873252.png)
4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Description
Benzo[f][1,4]oxazepine is a type of organic compound that belongs to the class of benzoxazepines . These compounds are characterized by a benzene ring fused to an oxazepine ring. Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom, two carbon atoms, and four other atoms .
Synthesis Analysis
The synthesis of similar compounds, such as benzo[b][1,4]oxazepines, has been achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method has been used to prepare a series of benzo[b][1,4]oxazepine derivatives .Molecular Structure Analysis
The molecular structure of benzo[f][1,4]oxazepine derivatives is characterized by a benzene ring fused to an oxazepine ring . The oxazepine ring is a seven-membered heterocyclic compound containing an oxygen atom, two carbon atoms, and four other atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[b][1,4]oxazepine derivatives involve the reaction of 2-aminophenols with alkynones . This reaction results in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Future Directions
The synthesis and study of benzo[f][1,4]oxazepine derivatives and related compounds continue to be an active area of research due to their potential pharmacological activities . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential therapeutic applications.
properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-12(2)18-20(25)22(11-16(23)13-7-9-14(21)10-8-13)19(24)15-5-3-4-6-17(15)26-18/h3-10,12,18H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONESINAKJCRIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-fluorophenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione |
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